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molecular formula C15H12N2O B1294567 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one CAS No. 2898-08-0

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one

Cat. No. B1294567
M. Wt: 236.27 g/mol
InChI Key: IVUAAOBNUNMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996209

Procedure details

A mixture of ethanol (300 ml) and hexamethylenetetramine (20 g., 0.143 mol) was stirred, heated to reflux, and saturated with ammonia. 2-Chloroacetamidobenzophenone (18.1 g., 0.066 mol) was added in small increments over 3 to 4 hours while a steady stream of ammonia was bubbled into the reaction mixture. Refluxing was continued for 3 hours after complete addition of 2-chloroacetamidobenzophenone. The flow of ammonia was interrupted and the ethanol removed by distillation in vacuo. The residue obtained was taken up in chloroform (200 ml), and washed with water (100 ml) at 50° C. The chloroform layer was evaporated to dryness at 30° C. and the oily solid obtained was recrystallized from toluene (100 ml) to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (13.2 g., 86%), melting at 184°-186° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.C1N2CN3CN(C2)C[N:5]1C3.N.Cl[CH2:16][C:17]([NH:19][C:20]1[CH:33]=[CH:32][CH:31]=[CH:30][C:21]=1[C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=O)=[O:18]>C(Cl)(Cl)Cl>[C:24]1([C:22]2[C:21]3[CH:30]=[CH:31][CH:32]=[CH:33][C:20]=3[NH:19][C:17](=[O:18])[CH2:16][N:5]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
18.1 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
ADDITION
Type
ADDITION
Details
after complete addition of 2-chloroacetamidobenzophenone
CUSTOM
Type
CUSTOM
Details
the ethanol removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
washed with water (100 ml) at 50° C
CUSTOM
Type
CUSTOM
Details
The chloroform layer was evaporated to dryness at 30° C.
CUSTOM
Type
CUSTOM
Details
the oily solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene (100 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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